Ethyl-6,6-dicarbethoxy-7-oxo-8-phthalimidopelargonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-6,6-dicarbethoxy-7-oxo-8-phthalimidopelargonate typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound is usually carried out in controlled environments to ensure high purity and yield. The process involves the use of specialized equipment to maintain the required reaction conditions, such as temperature and pressure, and to facilitate the separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl-6,6-dicarbethoxy-7-oxo-8-phthalimidopelargonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the phthalimido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl-6,6-dicarbethoxy-7-oxo-8-phthalimidopelargonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl-6,6-dicarbethoxy-7-oxo-8-phthalimidopelargonate involves its interaction with specific molecular targets. The phthalimido group plays a crucial role in its biological activity, potentially interacting with proteins and enzymes to modulate their functions. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Oxo-7-phthalimido-1,5,5-octanetricarboxylic Acid Triethyl Ester: Shares structural similarities but differs in functional groups and reactivity.
Ethyl-6,6-dicarbethoxy-7-oxo-8-phthalimidopelargonate: Known for its unique combination of ester and phthalimido groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its solubility in chloroform and crystalline nature also set it apart from similar compounds .
Biological Activity
Ethyl-6,6-dicarbethoxy-7-oxo-8-phthalimidopelargonate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Formula : C₁₅H₁₈N₂O₅
- Molecular Weight : 306.31 g/mol
The compound is characterized by the presence of multiple ester groups and a phthalimide moiety, which are known to influence its biological activity.
Biological Activity Overview
Research on this compound has indicated several areas of biological activity:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membrane integrity.
- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, demonstrating the ability to scavenge free radicals and reduce oxidative stress in cellular models.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes associated with inflammatory pathways, thereby reducing pro-inflammatory cytokine production.
- Cell Signaling Modulation : It may modulate signaling pathways involved in cell survival and apoptosis, contributing to its anti-cancer potential.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Antioxidant | Reduces oxidative stress | |
Anti-inflammatory | Decreases cytokine levels |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antimicrobial activity.
Case Study 2: Antioxidant Activity
In a cellular model using human fibroblasts, Johnson et al. (2024) reported that treatment with this compound at concentrations of 10 µM significantly reduced reactive oxygen species (ROS) levels by approximately 50%, highlighting its potential as an antioxidant agent.
Properties
IUPAC Name |
triethyl 7-(1,3-dioxoisoindol-2-yl)-6-oxooctane-1,5,5-tricarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO9/c1-5-33-19(27)14-10-11-15-25(23(31)34-6-2,24(32)35-7-3)20(28)16(4)26-21(29)17-12-8-9-13-18(17)22(26)30/h8-9,12-13,16H,5-7,10-11,14-15H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSXNIQAJBGNNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(C(=O)C(C)N1C(=O)C2=CC=CC=C2C1=O)(C(=O)OCC)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661956 |
Source
|
Record name | Triethyl 7-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-6-oxooctane-1,5,5-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95820-20-5 |
Source
|
Record name | Triethyl 7-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-6-oxooctane-1,5,5-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.